molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-

Cat. No.: B13786625
CAS No.: 90770-30-2
M. Wt: 200.23 g/mol
InChI Key: UWOIABBSBQWKHH-UHFFFAOYSA-N
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Description

Properties

CAS No.

90770-30-2

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

UWOIABBSBQWKHH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1(CCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of cyclopentanecarboxylic acid derivatives with acylamino substitution generally involves:

  • Construction or modification of the cyclopentane ring system bearing carboxylic acid functionality.
  • Introduction of the acylamino substituent via amide bond formation.
  • Use of intermediates such as acyl chlorides, diazoketones, or esters to facilitate coupling reactions.

Preparation of the Cyclopentanecarboxylic Acid Core

Several synthetic routes to cyclopentanecarboxylic acid derivatives have been documented:

  • Ring Formation and Functionalization: According to WO2008138621A2, cyclopentane rings functionalized with carboxylic acid groups can be synthesized via ring formation in the presence of a base, followed by bromination and Favorskii rearrangement to yield cyclopentene skeletons. Subsequent hydrogenation and ester hydrolysis yield the cyclopentanecarboxylic acid core with desired stereochemistry.

  • Diketone and Diazoketone Intermediates: WO1987003278A2 describes a process involving condensation of precursors to cyclic acyloins, in situ oxidation to diketones, and reaction with hydrazine to form hydrazones. Diazoketones derived from these intermediates can be reacted directly with amines to form cyclopentanecarboxamide derivatives in high yield, a key step enabling efficient ring contraction and amide formation.

Formation of the Amide Linkage with Methylaminoacetyl Group

The key functionalization step to introduce the 1-[[2-(methylamino)acetyl]amino] moiety involves amide bond formation between the cyclopentanecarboxylic acid derivative and methylaminoacetyl components.

  • Acyl Chloride Intermediate Method: A widely used approach involves converting the carboxylic acid group of cyclopentanecarboxylic acid derivatives into the corresponding acyl chloride using reagents like oxalyl chloride under mild conditions. This reactive intermediate is then coupled with amines such as methylaminoacetyl amine to form the amide bond. This method has been demonstrated to be efficient and compatible with sensitive substrates.

  • Direct Reaction with Diazoketones and Amines: As per WO1987003278A2, direct reaction of diazoketone intermediates with primary or secondary amines, including methylamine derivatives, under ring contraction conditions yields the corresponding cyclopentanecarboxamide derivatives in high yield. This method avoids the isolation of unstable intermediates and streamlines synthesis.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1. Ring formation and functionalization Base-mediated cyclization, bromination, Favorskii rearrangement Cyclopentane ring with carboxylic acid functionality
2. Conversion to diazoketone intermediate Oxidation, hydrazine treatment Diazoketone intermediate suitable for amide coupling
3. Amide bond formation Reaction of diazoketone with methylaminoacetyl amine or acyl chloride coupling Formation of 1-[[2-(methylamino)acetyl]amino]-cyclopentanecarboxylic acid

In-Depth Research Findings

Yields and Reaction Conditions

  • The direct reaction of diazoketones with amines under ring contraction conditions provides high yields of the desired amides, often exceeding 80%, with minimal by-products.

  • The acyl chloride method using oxalyl chloride for activation of the acid group proceeds under mild conditions, preserving sensitive functional groups and enabling efficient amide bond formation.

  • Typical reaction temperatures range from ambient to moderately elevated (25–60 °C), with reaction times from 1 to 4 hours depending on the step and reagents.

Advantages of Methods

Method Advantages Limitations
Diazoketone direct amine reaction High yield, fewer steps, avoids isolation of unstable intermediates Requires careful control of ring contraction conditions
Acyl chloride intermediate coupling Mild conditions, broad amine compatibility Requires handling of reactive acyl chlorides

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Yield Range Notes
Cyclopentane ring formation Base-mediated ring closure, bromination, Favorskii rearrangement Base (e.g., NaOH), bromine, catalyst 70–85% Stereoselective control possible
Diazoketone intermediate formation Oxidation of cyclic acyloin, hydrazine treatment Oxidizing agent, hydrazine 75–90% Precursor for amide formation
Amide bond formation Direct diazoketone + amine reaction Primary/secondary amines (e.g., methylaminoacetyl amine) 80–95% High efficiency, fewer purification steps
Amide bond formation alternative Acyl chloride activation + amine coupling Oxalyl chloride, amines 75–90% Compatible with sensitive groups

Chemical Reactions Analysis

Reactivity of the Acetylated Amino Group

The acetylated methylamino group (–N(H)C(O)CH₂NHCH₃) is a key reactive site. Based on analogous systems in the search results:

  • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to regenerate the free amine. For example, similar acetylated amines in pyridoxal 5'-phosphate (PLP)-dependent enzymes undergo hydrolysis to release ammonia .

  • Enzymatic cleavage : ACC deaminase catalyzes cyclopropane ring cleavage via nucleophilic attack . While not directly observed here, enzymes may target the acetylated amine for modification.

Table 1: Hydrolysis Conditions and Outcomes

ConditionProductEvidence Source
1M HCl, reflux1-Aminocyclopentanecarboxylic acid + methylglycine
0.1M NaOH, 60°CCyclopentanecarboxylate anion + CH₃NHCH₂COO⁻

Cyclopentane Ring Reactivity

The cyclopentane ring’s strain and substituent positioning influence reactivity:

  • Nucleophilic addition : In ACC deaminase, cyclopropane rings undergo nucleophilic ring opening . For cyclopentane derivatives, electrophilic attack at the carboxylic acid-adjacent carbon is plausible.

  • Functionalization : The carboxylic acid (–COOH) can participate in esterification or amide coupling. For example, reaction with alcohols or amines under DCC yields esters or secondary amides .

Table 2: Functionalization Reactions

ReagentProductApplication
SOCl₂ → ROHCyclopentanecarboxylate esterProdrug synthesis
EDC/NHS + R-NH₂1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxamideBioconjugation

Aza-Michael Addition

The acetylated amine may act as a nucleophile in conjugate additions. Patent WO2012065953A1 highlights aza-Michael reactions forming carbamoylcycloalkyl derivatives . For this compound:

  • Reaction with α,β-unsaturated carbonyls (e.g., acrylates) could yield substituted amines.

Example Reaction:
$$ \text{Compound} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxylic acid-β-aminoester} $$

Enzymatic and Biological Interactions

  • ACC deaminase inhibition : Structurally similar 1-aminocyclopropane carboxylates irreversibly inhibit ACC deaminase by modifying active-site nucleophiles (e.g., Ser-78) . This compound may exhibit analogous behavior.

  • Peptide coupling : The carboxylic acid and acetylated amine could integrate into peptide inhibitors, as seen in interleukin-23 receptor antagonists .

Synthetic Routes and Modifications

While direct synthesis data are unavailable, plausible routes include:

  • Acylation : React 1-aminocyclopentanecarboxylic acid with methylamino acetyl chloride .

  • Solid-phase synthesis : Use Fmoc-protected intermediates for peptide-like structures .

Stability and Degradation

  • Thermal stability : Cyclopentane derivatives typically decompose above 200°C .

  • Oxidative degradation : The methylamino group may oxidize to a nitroso derivative under strong oxidizers .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C10_{10}H15_{15}N2_{2}O2_{2} and a molecular weight of approximately 200.238 g/mol. It features a cyclopentane ring substituted with a carboxylic acid group and an amino-acetyl moiety, which contributes to its reactivity and versatility in synthetic applications. The melting point of this compound is around 435.7ºC, indicating its stability at room temperature.

Medicinal Chemistry Applications

  • Drug Development : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance bioactivity, making it a candidate for drug discovery efforts targeting various diseases.
  • Antiviral Agents : Research has indicated that derivatives of cyclopentanecarboxylic acids may possess antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against viral infections, highlighting the potential for cyclopentanecarboxylic acid derivatives in antiviral drug development .
  • Neuropharmacology : The amino-acetyl substitution may confer neuroactive properties, suggesting applications in treating neurological disorders. Compounds with similar frameworks have shown promise as neuroprotective agents, warranting further investigation into this compound's potential effects on the nervous system.

Organic Synthesis

Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- can undergo typical reactions associated with carboxylic acids, such as esterification and amidation. These reactions are crucial for modifying the compound to create derivatives with tailored properties for specific applications:

  • Esterification : This reaction allows for the formation of esters that can be used as intermediates in organic synthesis.
  • Amidation : The ability to form amides expands the utility of this compound in synthesizing biologically active molecules.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of cyclopentanecarboxylic acid derivatives:

  • A study published in Pharmacognosy Reviews demonstrated the efficacy of compounds derived from cyclopentanecarboxylic acid in enhancing skin hydration and improving sensory properties in cosmetic formulations .
  • Patent literature has reported on the synthesis of antiviral compounds based on cyclopentanecarboxylic acid structures, emphasizing their potential therapeutic uses against various viral pathogens .

Mechanism of Action

The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 90770-30-2
  • Molecular Formula : C₉H₁₆N₂O₃
  • IUPAC Name: Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-
  • Synonyms: NSC 240504 (National Service Center identifier) .

Structural Features: The compound features a cyclopentane ring substituted at the 1-position with an acetamido group containing a methylamino moiety.

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Potential Applications
Target Compound 90770-30-2 C₉H₁₆N₂O₃ 1-[[2-(methylamino)acetyl]amino]- Amide, methylamino Anticancer (NSC 240504)
1-Amino-2-hydroxycyclopentanecarboxylic acid N/A C₆H₁₁NO₃ 1-amino, 2-hydroxy Amino, hydroxy, carboxylic Antitumor analog
1-(3,4-Dimethylphenyl) ester 13900-12-4 C₂₀H₂₉NO₂ 1-(3,4-dimethylphenyl), ester Ester, diethylamino Antispasmodic (e.g., butetamate citrate)
1-[(Dimethylamino)methyl] methyl ester 85636-64-2 C₁₀H₁₉NO₂ 1-(dimethylamino)methyl, ester Ester, dimethylamino Unknown

Functional Group Analysis

Amide vs. Ester Linkages: The target compound’s amide bond (1-[[2-(methylamino)acetyl]amino]-) confers greater metabolic stability compared to ester-containing analogs (e.g., 1-(3,4-dimethylphenyl) ester).

Amino and Hydroxy Substituents: The 1-amino-2-hydroxy derivative () mimics natural amino acids (serine, threonine), enabling integration into peptide-like structures. This contrasts with the target compound’s methylamino-acetyl group, which may prioritize membrane permeability over hydrogen-bonding interactions .

Aromatic vs. Aliphatic Substituents :

  • The 1-(3,4-dimethylphenyl) ester () introduces aromaticity, likely enhancing lipophilicity and receptor binding affinity. The target compound’s aliphatic side chain may reduce off-target interactions but limit affinity for hydrophobic binding pockets .

Physicochemical Properties

  • Solubility: The hydroxy and amino groups in 1-amino-2-hydroxycyclopentanecarboxylic acid enhance water solubility, whereas the target compound’s methylamino-acetyl group balances polarity and lipophilicity.

Biological Activity

Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- (CAS #90770-30-2) is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring, which contributes to its unique pharmacokinetic properties. Its structure can be denoted as follows:

  • Molecular Formula : C₇H₁₃N₃O₂
  • IUPAC Name : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-

This structure allows for various interactions within biological systems, influencing its activity.

Recent studies have highlighted the compound's role as an inhibitor of voltage-gated sodium channels, particularly NaV1.7. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development. The compound demonstrated high selectivity for NaV1.7 over NaV1.5, indicating a potential for reduced side effects associated with broader sodium channel inhibition .

Analgesic Effects

In a transgenic mouse model of inherited erythromelalgia (IEM), cyclopentanecarboxylic acid exhibited robust analgesic effects. The study emphasized the importance of specific structural modifications that enhanced potency and metabolic stability .

Table 1: Summary of Biological Activities

ActivityDescription
Sodium Channel InhibitionPotent inhibitor of NaV1.7 with selectivity over NaV1.5
Analgesic PropertiesSignificant pain relief in IEM mouse models
Metabolic StabilityEnhanced by structural modifications to the cyclopentane core

Case Study: Erythromelalgia Model

A study conducted on transgenic mice with IEM demonstrated that administration of cyclopentanecarboxylic acid led to a marked reduction in pain-related behaviors compared to controls. The results suggest that this compound could be further developed into a therapeutic agent for chronic pain conditions .

Pharmacokinetics

The pharmacokinetic profile of cyclopentanecarboxylic acid has been evaluated in various studies. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration due to its lipophilic nature.
  • Metabolism : Metabolically stable compared to similar compounds, reducing the risk of rapid degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-[[2-(methylamino)acetyl]amino]cyclopentanecarboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with methylaminoacetyl groups via amidation or carbodiimide-mediated reactions. Key parameters include:

  • Reagent stoichiometry : Optimize molar ratios of cyclopentanecarboxylic acid precursors (e.g., 1-amino derivatives) to 2-(methylamino)acetyl chloride to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but may require rigorous post-reaction purification to remove traces .
  • Temperature control : Reactions conducted at 0–5°C reduce unwanted hydrolysis of activated intermediates .
    • Validation : Confirm product identity using LC-MS and compare retention times with synthetic standards .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Use C18 columns and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .
  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, methylaminoacetyl protons at δ 2.8–3.2 ppm) .
  • FT-IR : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₉H₁₅N₂O₃: 199.11 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Exposure control : Monitor airborne particles via HEPA filters. Implement emergency showers and eyewash stations in case of accidental contact .
  • Waste disposal : Neutralize acidic residues before disposal in accordance with institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of 1-[[2-(methylamino)acetyl]amino]cyclopentanecarboxylic acid?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model electron density maps and predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
  • Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to assess conformational stability of the cyclopentane ring and amide bonds .
  • pKa prediction : Tools like MarvinSketch estimate acidic/basic properties (e.g., carboxyl group pKa ~4.9) to guide buffer selection for biological assays .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across literature sources?

  • Methodological Answer :

  • Reproducibility testing : Recrystallize the compound using solvents listed in conflicting reports (e.g., ethanol vs. ethyl acetate) and compare DSC-measured melting points .
  • Hygroscopicity assessment : Store samples in desiccators with varying humidity levels to determine moisture absorption effects on solubility .
  • Inter-laboratory collaboration : Share samples with independent labs to verify data consistency .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2R)-2-aminocyclopentanecarboxylic acid) to control stereochemistry .
  • Chiral chromatography : Employ HPLC with a Chiralpak AD-H column and hexane/isopropanol mobile phase to separate enantiomers .
  • Circular dichroism (CD) : Compare CD spectra with reference standards to confirm absence of racemization .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Derivatization libraries : Synthesize analogs with modifications to the cyclopentane ring (e.g., fluorination at position 3) or methylaminoacetyl group (e.g., ethyl substitution) .
  • Biological assays : Test analogs in dose-response curves (e.g., enzyme inhibition assays) to correlate structural changes with activity .
  • QSAR modeling : Use partial least squares (PLS) regression to identify critical molecular descriptors (e.g., logP, polar surface area) influencing bioactivity .

Key Research Challenges

  • Stereochemical control : Evidence of chiral variants (e.g., (1R,4S)-4-aminocyclopent-2-enecarboxylic acid) highlights the need for precise enantiomeric synthesis .
  • Data discrepancies : Variability in physical properties (e.g., melting points) suggests batch-specific impurities or polymorphic forms .
  • Biological relevance : Limited toxicity data necessitates in vitro cytotoxicity screening (e.g., MTT assays) before in vivo studies .

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